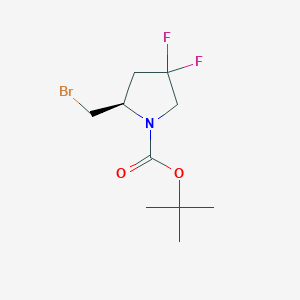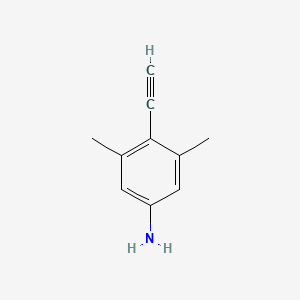
5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine is a compound that features a unique combination of an oxetane ring and a pyrazole ring The oxetane ring is a four-membered cyclic ether, while the pyrazole ring is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine typically involves the formation of the oxetane ring followed by the introduction of the pyrazole moiety. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound. Another approach is the intramolecular cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages in terms of safety, scalability, and efficiency. For example, the use of manganese dioxide as a heterogeneous reagent in flow processes can facilitate the oxidative aromatization of oxetane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxazole derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Both the oxetane and pyrazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted oxetane and pyrazole derivatives.
Applications De Recherche Scientifique
5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-oxetanemethanol: A compound with a similar oxetane ring structure.
5-(3-Fluorophenyl)ethynyl-N-(3-methyloxetan-3-yl)picolinamide: A compound with both oxetane and pyrazole rings.
Uniqueness
5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine is unique due to its specific combination of oxetane and pyrazole rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
5-(3-methyloxetan-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H11N3O/c1-7(3-11-4-7)5-2-6(8)10-9-5/h2H,3-4H2,1H3,(H3,8,9,10) |
Clé InChI |
LGMUDWOSMYGVTP-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


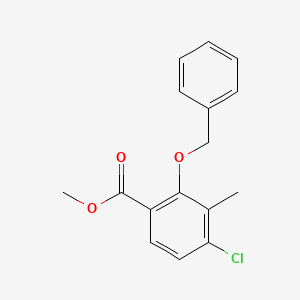
![1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13472152.png)
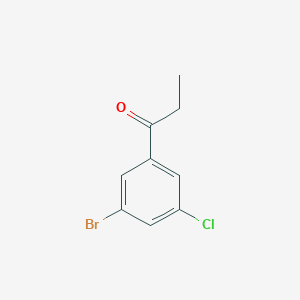

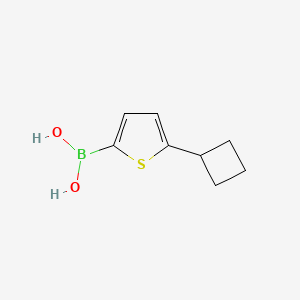
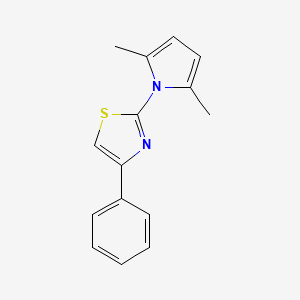
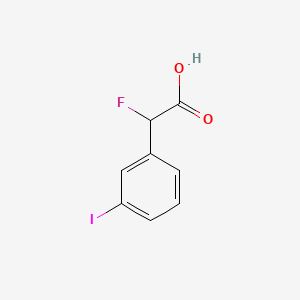
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)
![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)
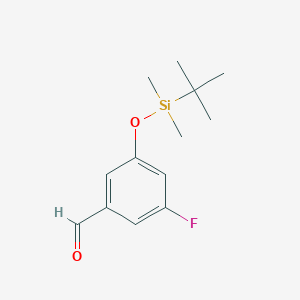
![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)
